4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde
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Overview
Description
4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde is a chemical compound with the molecular formula C13H10N2O4 and a molar mass of 258.23 g/mol It is characterized by the presence of a benzaldehyde group attached to a vinyl group, which is further connected to a nitro-substituted oxazole ring
Preparation Methods
The synthesis of 4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors.
Aldehyde Formation: Finally, the benzaldehyde group is introduced through a formylation reaction, typically using a formylating agent such as DMF (dimethylformamide) in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, amines, and substituted benzaldehydes .
Scientific Research Applications
4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde can be compared with similar compounds such as:
4-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethyl]morpholine: This compound has a similar oxazole ring but differs in the presence of a morpholine group instead of a benzaldehyde group.
3-methyl-4-nitro-1,2-oxazole: This is a simpler compound with just the oxazole ring and nitro group, lacking the vinyl and benzaldehyde groups.
Biological Activity
4-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H10N2O4. The compound features a benzaldehyde moiety linked to an ethenyl group substituted with a 3-methyl-4-nitro-1,2-oxazole ring. Its structure can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial effects:
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Enterococcus faecalis | 8.33 |
Escherichia coli | 13.40 |
Pseudomonas aeruginosa | 11.29 |
Salmonella typhi | 22.9 |
The compound demonstrated a broad spectrum of activity, particularly effective against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus .
Antifungal Activity
In addition to its antibacterial properties, the compound exhibits antifungal activity. It has been tested against common fungal pathogens, yielding the following MIC results:
Fungal Strain | MIC (µM) |
---|---|
Candida albicans | 16.69 |
Fusarium oxysporum | 56.74 |
These results suggest that the compound could be a candidate for developing new antifungal agents .
The precise mechanism by which this compound exerts its antibacterial and antifungal effects is still under investigation. However, it is hypothesized that the nitro group in the oxazole ring may play a crucial role in disrupting microbial cellular functions, possibly through oxidative stress mechanisms or interference with nucleic acid synthesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound has been linked to specific structural features:
- Nitro Group : The presence of the nitro group enhances electron affinity, contributing to its reactivity towards microbial targets.
- Oxazole Ring : The oxazole moiety is essential for maintaining the compound's overall biological activity, affecting both solubility and interaction with microbial enzymes.
- Substituents on the Benzene Ring : Variations in substituents can modulate activity; for instance, introducing halogens or hydroxyl groups has been shown to improve potency against certain strains .
Case Studies
A notable study investigated the efficacy of this compound in combination with existing antibiotics against resistant bacterial strains. Results indicated that when used synergistically with amoxicillin, the antibacterial effect was significantly enhanced, reducing MIC values by up to 50% for certain strains . This suggests potential applications in overcoming antibiotic resistance.
Properties
IUPAC Name |
4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c1-9-13(15(17)18)12(19-14-9)7-6-10-2-4-11(8-16)5-3-10/h2-8H,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBHGNGABMUIIM-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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